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Compound of Interest

2-(1-
Compound Name:
Methylcyclobutyl)acetaldehyde

Cat. No.: B12339048

A detailed analysis of the NMR, IR, and mass spectrometry data of 2-(1-
Methylcyclobutyl)acetaldehyde and its structural analogs, providing valuable insights for
researchers and professionals in drug development and chemical sciences.

This guide offers an objective comparison of the spectroscopic properties of 2-(1-
Methylcyclobutyl)acetaldehyde and its analogs. By presenting quantitative data in structured
tables and detailing experimental protocols, this document serves as a practical resource for
the identification and characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-(1-
Methylcyclobutyl)acetaldehyde and its representative analog, acetaldehyde. These tables
facilitate a direct comparison of their spectral features.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L
Compound Proton Multiplicity Constant (J
(3 ppm)
Hz)
2-(1-
Methylcyclobutyl) -CHO ~9.6 t ~2.5
acetaldehyde
-CHz2-CHO ~2.3 d ~2.5
Cyclobutyl-H ~1.7-2.1 m -
-CHs ~1.2 S -
Acetaldehyde[1]
-CHO[1] 9.79[1] q 2.9
[2]
-CH3[1] 2.21[1] d 2.9
Table 2: 13C NMR Spectroscopic Data
Compound Carbon Chemical Shift (6 ppm)
2-(1-
-CHO ~203
Methylcyclobutyl)acetaldehyde
-CH2-CHO ~50
Quaternary C ~40
Cyclobutyl-CH:z ~30, ~15
-CHs ~25
Acetaldehyde -CHO ~200
-CHs ~31

Table 3: IR Spectroscopic Data
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Compound Functional Group Wavenumber (cm~?)

2-(1-
Methylcyclobutyl)acetaldehyde

C=0 Stretch ~1725

Aldehydic C-H Stretch ~2820, ~2720

sp3 C-H Stretch ~2950

Acetaldehyde[3][4] C=0 Stretch[3][4] ~1730
Aldehydic C-H Stretch[3][4] ~2820, ~2720

sp3 C-H Stretch ~2950

Table 4: Mass Spectrometry Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)

2-(1-

112 83, 69, 55, 41
Methylcyclobutyl)acetaldehyde

Acetaldehyde 44 29, 15

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical
techniques. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are recorded on a spectrometer, typically operating at a frequency of
400 MHz for proton spectra.[5] Samples are dissolved in a deuterated solvent, most commonly
chloroform-d (CDCls), with tetramethylsilane (TMS) used as an internal standard for chemical
shift referencing. Data is processed to show chemical shifts (d) in parts per million (ppm),
coupling constants (J) in Hertz (Hz), and the multiplicity of the signals (e.qg., s for singlet, d for
doublet, t for triplet, q for quartet, m for multiplet).

Infrared (IR) Spectroscopy
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IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample
can be analyzed as a thin film between salt plates (for liquids) or mixed with potassium bromide
(KBr) to form a pellet (for solids). The spectrum is typically recorded over a range of 4000-400
cm~1, and the positions of absorption bands are reported in reciprocal centimeters (cm—1).[6]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation of components in a mixture.[7][8][9] In electron
ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization
and fragmentation of the molecule. The resulting ions are separated based on their mass-to-
charge ratio (m/z), and the relative abundance of each ion is plotted to generate the mass
spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Chemical Compound

\

Y
Dissolve in Prepare Thin Film
Deuterated Solvent or KBr Pellet

Spectroscopic Analysis

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Data Acquisition & Processing
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General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-(1-
Methylcyclobutyl)acetaldehyde and its analogs. The presented data and protocols are
intended to assist researchers in the accurate identification and further investigation of these
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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